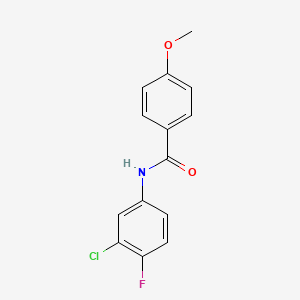

N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide

Description

Contextualizing Substituted Benzamide (B126) Derivatives in Medicinal Chemistry

The substituted benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. These compounds exhibit a remarkable diversity of biological activities, which has driven their extensive development and application in medicine. The versatility of the benzamide structure allows for systematic modifications, enabling chemists to fine-tune the compound's properties to achieve desired therapeutic effects.

Substituted benzamide derivatives are recognized for a broad spectrum of pharmacological activities, including:

Anti-inflammatory and Analgesic: Certain benzamides have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For instance, Parsalmide and related analogues have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes, which are key targets in inflammation pathways. nih.gov

Anticancer: The benzamide structure is integral to several anticancer agents. A notable example is its use in designing Histone Deacetylase (HDAC) inhibitors like Entinostat (MS-275), which play a role in cancer therapy. researchgate.net

Antimicrobial and Antifungal: Researchers have synthesized various benzamide derivatives and found them to possess significant antibacterial and antifungal properties.

Dopamine (B1211576) Receptor Antagonism: Substituted benzamides are also prominent in the field of neuroscience, with several compounds acting as selective dopamine receptor antagonists. acs.org

The persistent interest in this class of compounds stems from the proven success of existing benzamide-based drugs and the potential to discover new therapeutic agents by exploring novel substitution patterns.

Rationale for Academic Investigation of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide and Related Analogues

The academic and industrial interest in N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide and its analogues is rooted in several key principles of medicinal chemistry and synthetic chemistry.

Firstly, the compound serves as a valuable synthetic intermediate. The N-(3-chloro-4-fluorophenyl) moiety is a crucial pharmacophore found in a number of advanced molecules, particularly protein kinase inhibitors used in oncology. mdpi.com For example, this specific chemical fragment is a key component of FDA-approved drugs like gefitinib, afatinib, and dacomitinib, which are used to treat non-small cell lung cancer. mdpi.com Research has demonstrated the synthesis of complex quinazoline (B50416) derivatives using N-(3-chloro-4-fluorophenyl)-containing precursors, highlighting the utility of compounds like N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide as building blocks for more elaborate, biologically active molecules. mdpi.comresearchgate.net

Secondly, the strategic inclusion of halogen atoms (chlorine and fluorine) is a well-established strategy in drug design. Halogens can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net The specific 3-chloro-4-fluoro substitution pattern is frequently explored to enhance the efficacy and pharmacokinetic profile of drug candidates. Studies on related structures, such as semicarbazone derivatives bearing the same N-(3-chloro-4-fluorophenyl) group, have been conducted to explore potential antimicrobial activities, further justifying the investigation of this halogenation pattern. researchgate.net

Finally, the broader class of halogenated benzamides is a subject of ongoing structural and synthetic research. dcu.ie The systematic synthesis and characterization of various isomers help in understanding structure-activity relationships and provide a foundation for designing new compounds with specific biological targets in mind. The investigation into N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide is therefore a logical step in the broader exploration of chemical space around the versatile and pharmacologically significant benzamide core.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO2/c1-19-11-5-2-9(3-6-11)14(18)17-10-4-7-13(16)12(15)8-10/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJQPDFYRJTJHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201249740 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301159-89-7 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-4-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301159-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chloro-4-fluorophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 3 Chloro 4 Fluorophenyl 4 Methoxybenzamide

Retrosynthetic Analysis and Key Intermediates for N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide, the most logical disconnection is at the amide bond (C-N bond), as this is a robust and common transformation in organic synthesis.

This disconnection yields two primary precursor molecules:

An amine component: 3-chloro-4-fluoroaniline (B193440).

A carboxylic acid component: 4-methoxybenzoic acid.

These two compounds represent the key intermediates required for the synthesis of the target molecule. The synthesis, therefore, involves the formation of an amide linkage between the amino group of 3-chloro-4-fluoroaniline and the carboxyl group of 4-methoxybenzoic acid. The carboxylic acid often requires "activation" to facilitate the reaction, typically by converting it into a more reactive derivative like an acyl chloride.

Table 1: Key Intermediates

| Role | Chemical Name | Molecular Formula | Structure |

|---|---|---|---|

| Amine Precursor | 3-chloro-4-fluoroaniline | C₆H₅ClFN | |

| Carboxylic Acid Precursor | 4-methoxybenzoic acid | C₈H₈O₃ |

Established Synthetic Pathways for Benzamide (B126) Formation

The formation of the benzamide linkage is a cornerstone of organic chemistry, with both classical and modern methods being applicable to the synthesis of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide.

Classical Amide Coupling Reactions

The most traditional and widely used method for synthesizing benzamides is the reaction of an aniline (B41778) with an acyl chloride. This method, often a variation of the Schotten-Baumann reaction, is efficient and high-yielding.

The synthesis of a closely related analogue, N-(4-chlorophenyl)-4-methoxybenzamide, provides a clear template for this classical approach. nih.gov In this procedure, 4-methoxybenzoyl chloride is added portion-wise to a solution of the corresponding aniline in an aqueous sodium hydroxide (B78521) solution. nih.gov The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. The reaction is typically stirred at room temperature, and the product often precipitates from the aqueous mixture, allowing for simple isolation by filtration. nih.gov

General Reaction Scheme: 4-methoxybenzoyl chloride + 3-chloro-4-fluoroaniline → N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide + HCl

Advanced Catalytic Approaches for Benzamide Synthesis

While classical methods are robust, modern synthesis trends favor approaches with improved atom economy, milder reaction conditions, and reduced hazardous waste.

Coupling Agents: A common advanced approach involves the direct coupling of a carboxylic acid (4-methoxybenzoic acid) and an amine (3-chloro-4-fluoroaniline) using a stoichiometric coupling agent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are designed to activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine. nsf.gov These reactions are often performed in organic solvents like dichloromethane (B109758) (CH2Cl2) or N,N-dimethylformamide (DMF). nsf.gov

Catalytic Methods: Research has also focused on developing catalytic methods for amide bond formation. One innovative, solvent-free approach utilizes methoxysilanes as coupling agents. nih.gov In this method, a carboxylic acid and an amine are heated with a catalytic amount of a reagent like tetramethoxysilane, which facilitates the dehydration reaction to form the amide bond in good to excellent yields. nih.gov Furthermore, advancements in green chemistry have demonstrated that amide bond formation can be achieved efficiently in water, using specific surfactants to create nanomicelles that promote the reaction. nsf.gov These advanced methods offer more sustainable and efficient alternatives to classical protocols.

Synthesis of Analogues and Derivatives of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide

The core structure of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide can be systematically modified to generate a library of analogues. This is typically achieved by substituting either of the two key aromatic intermediates.

Diversification Strategies for the N-Phenyl Moiety

By retaining the 4-methoxybenzoyl portion and varying the substituted aniline, a range of analogues with different electronic and steric properties on the N-phenyl ring can be synthesized. The synthetic methods described above (classical or advanced coupling) are generally applicable to a wide variety of anilines. For example, using 4-chloroaniline (B138754) instead of 3-chloro-4-fluoroaniline yields N-(4-chlorophenyl)-4-methoxybenzamide. nih.gov

Table 2: Examples of Analogues with Modified N-Phenyl Moieties

| Compound Name | N-Phenyl Moiety | Molecular Formula | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)-4-methoxybenzamide | 4-chlorophenyl | C₁₄H₁₂ClNO₂ | nih.gov |

| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide | 4-sulphamoylphenyl | C₁₄H₁₃ClN₂O₄S | researchgate.net |

Modifications on the 4-Methoxybenzoyl Ring

Conversely, the 3-chloro-4-fluoroaniline moiety can be kept constant while the benzoyl portion is altered. This allows for the exploration of different substituents on the second aromatic ring. For instance, reacting 3-chloro-4-fluoroaniline with 4-methylbenzoyl chloride would produce N-(3-chloro-4-fluorophenyl)-4-methylbenzamide. uni.lu This strategy allows for the fine-tuning of the molecule's properties by introducing electron-donating or electron-withdrawing groups, or groups that can participate in additional interactions like hydrogen bonding.

Table 3: Examples of Analogues with Modified Benzoyl Rings

| Compound Name | Benzoyl/Acyl Moiety | Molecular Formula | Reference |

|---|---|---|---|

| N-(3-chloro-4-fluorophenyl)-4-methylbenzamide | 4-methylbenzoyl | C₁₄H₁₁ClFNO | uni.lu |

Note: This is a sulfonamide analogue, demonstrating a broader diversification strategy beyond benzamides.

Bioisosteric Design and Synthesis of Benzamide Analogues

The strategic modification of the N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide scaffold through bioisosteric replacement offers a powerful approach to modulate its physicochemical and pharmacological properties. This section details the design rationale and synthetic pathways for creating analogues by modifying the central amide linkage, the 3-chloro-4-fluorophenyl moiety, and the 4-methoxyphenyl (B3050149) group.

Bioisosterism, the interchange of atoms or groups with similar physical or chemical properties, is a well-established strategy in medicinal chemistry. The goal is to create novel compounds with potentially enhanced characteristics while maintaining the core interactions of the parent molecule. For N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide, bioisosteric design can be conceptualized by dissecting the molecule into three key fragments: the aniline ring, the amide linker, and the benzoyl moiety.

Aniline Moiety (3-chloro-4-fluorophenyl): Modifications to this group can influence lipophilicity and electronic properties. Bioisosteric replacements for the phenyl ring itself could include saturated carbocycles like bicyclo[1.1.1]pentane (BCP), which increases the fraction of sp³-hybridized carbons and can improve solubility and metabolic stability.

Amide Linker: The amide bond is a critical pharmacophoric element but can be susceptible to enzymatic hydrolysis. Replacing the amide with more stable bioisosteres can enhance metabolic stability and introduce novel hydrogen bonding patterns. Common non-classical bioisosteres for the amide group include five-membered heterocyclic rings such as 1,2,4-oxadiazoles and 1,2,3-triazoles. These rings can mimic the geometry and electronic properties of the amide bond.

Benzoyl Moiety (4-methoxyphenyl): The 4-methoxy group is a key feature that can be targeted for bioisosteric replacement to alter properties like metabolic stability and receptor interactions. Potential bioisosteres for the methoxy (B1213986) group include other small, electron-donating groups or even fluorine, which can block metabolic oxidation.

The following table outlines some potential bioisosteric analogues of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide based on these design principles.

| Analogue Number | Bioisosteric Replacement | Target Moiety | Rationale |

|---|---|---|---|

| 1 | 1,2,4-Oxadiazole (B8745197) | Amide Linker | Enhance metabolic stability, mimic amide bond geometry. |

| 2 | 1,2,3-Triazole | Amide Linker | Improve metabolic stability, provide alternative hydrogen bonding patterns. |

| 3 | Bicyclo[1.1.1]pentane (BCP) | 3-chloro-4-fluorophenyl | Increase sp³ character, potentially improve solubility and metabolic profile. |

| 4 | Difluoromethoxy | 4-methoxy | Block O-demethylation, increase metabolic stability. |

Synthetic Methodologies and Chemical Transformations

The synthesis of these designed analogues requires multi-step synthetic sequences, leveraging key starting materials such as 3-chloro-4-fluoroaniline and 4-methoxybenzoic acid or their respective bioisosteric precursors.

Synthesis of Amide Bond Bioisosteres:

The synthesis of 1,2,4-oxadiazole and 1,2,3-triazole analogues typically involves the initial preparation of key intermediates from the starting aniline and benzoic acid components.

For the 1,2,4-oxadiazole analogue (1) , a common synthetic route involves the reaction of an amidoxime (B1450833) with an activated carboxylic acid derivative. The synthesis would commence with the conversion of 4-methoxybenzonitrile (B7767037) to the corresponding amidoxime by treatment with hydroxylamine. In parallel, 3-chloro-4-fluorobenzoic acid would be activated, for example, by conversion to the acid chloride. The subsequent coupling of the amidoxime with the activated benzoic acid derivative, followed by a cyclodehydration step, would yield the desired 3,5-disubstituted 1,2,4-oxadiazole.

The preparation of the 1,2,3-triazole analogue (2) can be achieved via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This would involve the synthesis of an aryl azide (B81097) from 3-chloro-4-fluoroaniline and a terminal alkyne derived from 4-methoxybenzoic acid. For instance, 4-methoxybenzoyl chloride could be reacted with a suitable propargyl alcohol derivative, followed by reaction with the azide in the presence of a copper(I) catalyst to furnish the 1,4-disubstituted 1,2,3-triazole.

Synthesis of Phenyl Ring Bioisosteres:

The synthesis of the bicyclo[1.1.1]pentane (BCP) analogue (3) would involve the preparation of a BCP-aniline derivative. This could be accomplished through a multi-step sequence starting from a functionalized BCP precursor. The BCP core would then be coupled to the 4-methoxybenzamide (B147235) moiety using standard amide bond formation protocols, such as reacting the BCP-amine with 4-methoxybenzoyl chloride in the presence of a non-nucleophilic base.

Synthesis of Methoxy Group Bioisosteres:

For the difluoromethoxy analogue (4) , the synthesis would start with a 4-(difluoromethoxy)benzoic acid derivative. This starting material can be prepared from 4-hydroxybenzoic acid via a difluoromethylation reaction. The resulting 4-(difluoromethoxy)benzoic acid can then be converted to its acid chloride and coupled with 3-chloro-4-fluoroaniline under standard Schotten-Baumann conditions to yield the final benzamide analogue.

The following table summarizes the key synthetic transformations for the proposed analogues.

| Analogue Number | Key Reaction | Starting Materials | Product Moiety |

|---|---|---|---|

| 1 | Amidoxime condensation and cyclodehydration | 4-methoxybenzamidoxime, 3-chloro-4-fluorobenzoyl chloride | 1,2,4-Oxadiazole linker |

| 2 | Copper-catalyzed azide-alkyne cycloaddition | 3-chloro-4-fluoroazidobenzene, propargyl 4-methoxybenzoate | 1,2,3-Triazole linker |

| 3 | Amide coupling | 1-amino-3-(chlorophenyl)bicyclo[1.1.1]pentane, 4-methoxybenzoyl chloride | BCP-aniline core |

| 4 | Amide coupling | 3-chloro-4-fluoroaniline, 4-(difluoromethoxy)benzoyl chloride | Difluoromethoxybenzoyl moiety |

These synthetic strategies highlight the modularity of the N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide scaffold, allowing for the systematic exploration of bioisosteric replacements to optimize its molecular properties.

Elucidation of Molecular and Cellular Mechanisms of Action for N 3 Chloro 4 Fluorophenyl 4 Methoxybenzamide

Target Identification and Validation Studies

Based on the available literature, specific target identification and validation studies for N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide are not well-documented. The following subsections address the specified targets based on general activities reported for structurally related benzamide (B126) compounds.

Enzyme Inhibition Profiles (e.g., Kinases, Monoamine Oxidase-B, Soluble Epoxide Hydrolase)

There is no specific information in the reviewed literature detailing the inhibitory activity of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide against kinases, Monoamine Oxidase-B (MAO-B), or soluble epoxide hydrolase (sEH).

Kinases: The benzamide scaffold is present in various known kinase inhibitors, which are crucial regulators of cell signaling. nih.govsemanticscholar.org However, studies specifically profiling N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide against a panel of kinases were not found.

Monoamine Oxidase-B (MAO-B): Substituted benzamide derivatives have been explored as potential inhibitors of MAO-B, an enzyme involved in the metabolism of neurotransmitters like dopamine (B1211576). google.comnih.govnih.gov Selective MAO-B inhibition is a therapeutic strategy for neurodegenerative diseases. nih.gov However, the inhibitory profile of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide against MAO-B has not been specifically reported.

Soluble Epoxide Hydrolase (sEH): Inhibition of sEH is a therapeutic approach for managing inflammation. nih.gov While various compounds are known to inhibit this enzyme, no data was found linking N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide to sEH inhibition. nih.govnih.gov

Receptor Modulation and Allosteric Effects (e.g., Metabotropic Glutamate (B1630785) Receptor 4, α7 Nicotinic Acetylcholine Receptor, Dopamine Receptors)

Direct evidence of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide modulating the activity of the specified receptors is not available in the searched scientific literature.

Metabotropic Glutamate Receptor 4 (mGluR4): Allosteric modulation of metabotropic glutamate receptors is a significant area of drug discovery. nih.gov However, no studies were identified that investigate the effects of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide on mGluR4.

α7 Nicotinic Acetylcholine Receptor (α7 nAChR): The α7 nAChR is a target for cognitive enhancement, and various allosteric modulators have been developed. nih.govacs.org There is no specific data indicating that N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide acts as a modulator of this receptor.

Dopamine Receptors: The benzamide chemical structure is a well-known feature of ligands for dopamine receptors, particularly the D2-like subtypes (D2, D3, D4). nih.gov These receptors are key targets in the treatment of neuropsychiatric disorders. Despite this, specific binding affinities and functional modulation data for N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide at dopamine receptors are not documented in the available literature.

G Protein-Coupled Receptor (GPCR) Interactions

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that include dopamine and metabotropic glutamate receptors. nih.govnih.gov They are major drug targets. drugtargetreview.com Beyond the potential interactions with specific GPCRs mentioned above, for which no data was found, a broader screening of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide against a panel of GPCRs has not been reported in the reviewed literature. Therefore, its comprehensive GPCR interaction profile remains uncharacterized.

Cellular Pharmacodynamics and Biological Pathways

The cellular effects of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide, including its impact on cell fate and signaling, are not specifically detailed in the available scientific reports.

Cell Cycle Perturbation and Apoptosis Induction

While various N-substituted benzamide analogues have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, no specific experimental data demonstrates these effects for N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide. nih.govnih.gov Studies on related compounds suggest that the benzamide class can perturb the cell cycle, often at the G2/M phase, and induce programmed cell death through intrinsic pathways involving caspase activation. nih.govnih.gov However, without direct experimental evidence, these activities cannot be attributed to N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide.

Phenotypic Screening and Cellular Assays

No publicly available studies were identified that describe the results of phenotypic screening or specific cellular assays conducted with N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide. Such research would be essential to understanding its broader biological effects and identifying potential therapeutic applications.

Effects on Cellular Proliferation and Viability

There is no specific data in the reviewed literature detailing the effects of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide on cellular proliferation or viability. Studies on related benzamide compounds have shown a range of activities, but these findings cannot be directly extrapolated to the specific molecule .

Molecular Interactions and Binding Affinity Studies

Detailed molecular interaction and binding affinity studies for N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide have not been published in the accessible scientific literature.

Ligand-Protein Binding Characterization

No information is available regarding the specific protein targets of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide or the characterization of its binding interactions.

Substrate-Enzyme Kinetic Analysis

Kinetic analyses detailing how N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide may affect enzyme function are not present in the current body of scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N 3 Chloro 4 Fluorophenyl 4 Methoxybenzamide Derivatives

Systematic Investigation of Substituent Effects on Biological Activity

The 3-chloro-4-fluoro substitution on the N-phenyl ring is a key determinant of the biological activity in this class of compounds. The specific arrangement and nature of these halogen atoms significantly influence the molecule's electronic properties and its ability to form crucial interactions with biological targets.

Research on related N-(3-chloro-4-fluorophenyl) derivatives has underscored the importance of this substitution pattern for various biological activities. For instance, in a series of semicarbazone derivatives, this moiety was found to be essential for their antimicrobial effects. researchgate.net While a direct systematic study varying the halogens on the N-phenyl ring of the title compound is not extensively documented, insights can be drawn from broader studies on halogenated benzamides. The electron-withdrawing character of both chlorine at the meta-position and fluorine at the para-position modulates the electron density of the N-phenyl ring and the acidity of the amide proton, which can be critical for target binding. The position of halogens can also dictate the potential for halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity. nih.gov Generally, electron-withdrawing groups on the anilide portion of benzamide (B126) analogs have been shown to improve potency in various contexts.

A summary of the general influence of halogenation on the N-phenyl ring, based on related compound series, is presented below.

| Halogen Substitution Pattern | General Impact on Biological Activity | Supporting Evidence (Analogous Compounds) |

| 3-Chloro, 4-Fluoro | Often crucial for desired biological activity. | Essential for antimicrobial activity in semicarbazone derivatives. researchgate.net |

| Other Dihalo-Substitutions | Activity is sensitive to the position and nature of the halogens. | Studies on various dihalophenyl benzamides show significant conformational and activity differences. |

| Electron-Withdrawing Halogens | Generally beneficial for potency. | SAR studies on other bioactive benzamides. |

Studies on structurally related benzamide derivatives have highlighted the importance of an electron-donating group at this position. For example, in a series of benzamide-isoquinoline compounds, a para-methoxy group was found to dramatically enhance selectivity for the σ2 receptor. nih.govnih.govresearchgate.net This suggests that the electronic effect of the methoxy (B1213986) group can be critical for differentiating between related biological targets. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, forming key interactions within a protein's binding pocket. Furthermore, the methoxy group is considered a non-lipophilic substituent when attached to an aromatic ring, which can be advantageous for optimizing a compound's lipophilic ligand efficiency (LLE) without sacrificing potency. tandfonline.com The number and position of methoxy groups have also been shown to be important modulating factors for the biological activity of other benzazole carboxamides. tandfonline.comnih.gov

The observed roles of the methoxy group based on studies of analogous compounds are summarized in the following table.

| Feature of Methoxy Group | Observed Role and Impact on Activity | Supporting Evidence (Analogous Compounds) |

| Position (Para) | Crucial for receptor selectivity and potency. | Enhanced σ2 receptor selectivity in benzamide-isoquinolines. nih.govnih.govresearchgate.net |

| Electronic Nature (Electron-Donating) | Modulates the electronic properties of the benzamide core. | Influences ligand-receptor interactions. |

| Hydrogen Bonding Capacity (Acceptor) | Can form important hydrogen bonds with the target. | General principle in drug-receptor interactions. |

| Physicochemical Properties (Non-lipophilic) | Can improve lipophilic ligand efficiency. | Contributes to favorable ADME properties. tandfonline.com |

Bioisosteres are chemical groups that can replace the amide bond while retaining or improving the desired biological activity. Common amide bioisosteres include five-membered heterocyclic rings like 1,2,3-triazoles and oxadiazoles. nih.govcambridgemedchemconsulting.com These replacements can offer several advantages, such as increased metabolic stability by being resistant to enzymatic hydrolysis, and they can also alter the molecule's hydrogen bonding capacity and dipole moment. For instance, replacing an amide with a 1,2,3-triazole can lock the geometry into a conformation that is more favorable for binding to the target. cambridgemedchemconsulting.com

In a study of benzamide anthelmintics, the replacement of the amide group with various bioisosteres, including esters and thioamides, demonstrated that the nature of this linker is crucial for activity. nih.gov Such modifications can help to probe the specific interactions of the amide bond with the target and can lead to the discovery of compounds with improved drug-like properties.

The table below lists some common amide bond bioisosteres and their potential effects on the properties of the resulting molecules.

| Amide Bioisostere | Potential Advantages and Effects | Reference |

| 1,2,3-Triazole | Increased metabolic stability, rigidified conformation. | nih.govcambridgemedchemconsulting.com |

| Oxadiazole | Improved metabolic stability and pharmacokinetic profile. | nih.gov |

| Ester | Can probe the importance of the amide NH for activity. | nih.gov |

| Sulfonamide | Can alter acidity and hydrogen bonding patterns. | drughunter.com |

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential 3D arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.comnih.govdergipark.org.tr For derivatives of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide, a pharmacophore model would define the spatial relationships between key features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Two hydrophobic/aromatic features representing the 3-chloro-4-fluorophenyl and 4-methoxyphenyl (B3050149) rings.

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the amide.

A hydrogen bond donor feature from the amide N-H group.

Specific locations for the halogen atoms contributing to hydrophobic or potential halogen bonding interactions.

Such a ligand-based pharmacophore model can be employed in virtual screening campaigns to identify novel compounds from large chemical databases that possess the required structural features for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of untested molecules and for guiding the rational design of more potent analogs.

Although specific QSAR models for N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide derivatives are not reported in the reviewed literature, numerous QSAR studies have been conducted on other classes of benzamides. These studies have shown that descriptors related to lipophilicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) are often correlated with biological activity. nih.gov For instance, 3D-QSAR models have been successfully applied to explore the SAR of N-substituted benzimidazole (B57391) derived carboxamides. tandfonline.comnih.gov

A QSAR study on derivatives of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide would involve the generation of various molecular descriptors and the use of statistical methods to build a predictive model. Key descriptors would likely include:

| Descriptor Class | Examples | Relevance |

| Electronic | Dipole moment, partial atomic charges, HOMO/LUMO energies | Influence of substituents on electrostatic interactions and reactivity. |

| Steric | Molecular volume, surface area, shape indices | Impact of substituent size and shape on binding site complementarity. |

| Hydrophobic | LogP, molar refractivity | Role of lipophilicity in membrane permeability and target binding. |

| Topological | Connectivity indices, Kier & Hall indices | Numerical representation of molecular branching and complexity. |

A robust QSAR model could provide valuable quantitative insights into the SAR of this compound class and accelerate the discovery of new lead compounds.

Conformational Analysis and Stereochemical Impact on Activity

The 3D conformation of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide is a critical factor governing its interaction with its biological target. The relative orientation of the two phenyl rings and the planarity of the central amide bond are key conformational parameters.

The stereochemical impact becomes relevant when chiral centers are introduced into the molecule. Although the parent compound is achiral, derivatization could introduce chirality. In such cases, it is common for one enantiomer to be significantly more active than the other, as biological targets are themselves chiral. Therefore, the stereochemistry of any modified derivatives would need to be carefully considered and controlled to ensure optimal biological activity.

Preclinical Efficacy and Activity Profiling of N 3 Chloro 4 Fluorophenyl 4 Methoxybenzamide and Its Analogues

In Vitro Biological Activity Assessments

The initial stages of drug discovery heavily rely on in vitro assays to determine the biological activity of a compound at a cellular and molecular level. These assessments provide crucial insights into the compound's potential therapeutic applications and mechanisms of action.

While direct studies on the anticancer activity of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide are not extensively documented in publicly available literature, research on its analogues provides valuable insights into the potential of this chemical scaffold. The antiproliferative effects of these compounds are typically evaluated against a panel of human cancer cell lines to determine their potency and selectivity.

One area of investigation has been on quinazoline (B50416) derivatives bearing the N-(3-chloro-4-fluorophenyl) moiety. For instance, the analogue N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, known as DW-8, has demonstrated notable anticancer efficacy in colorectal cancer (CRC) cell lines. researchgate.netnanobioletters.com DW-8 exhibited significant antiproliferative activity against HCT116, HT29, and SW620 human colorectal cancer cells, with IC50 values of 8.50 ± 2.53 µM, 5.80 ± 0.92 µM, and 6.15 ± 0.37 µM, respectively. researchgate.netnanobioletters.com Further mechanistic studies revealed that DW-8 induces apoptosis through the intrinsic pathway, characterized by the activation of caspase-9 and the executioner caspases-3 and 7, and leads to cell cycle arrest at the G2 phase. researchgate.netnanobioletters.com

Another class of analogues, the 1,2,4-triazoles, has also been explored for anticancer properties. The compound 5-(3-Bromophenyl)-N-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-amine demonstrated modest growth inhibition against a panel of 58 human cancer cell lines at a concentration of 10⁻⁵ M. mdpi.com

The use of three-dimensional (3D) tumor spheroid models is becoming increasingly important in preclinical cancer research as they more accurately mimic the microenvironment of solid tumors. nih.govnih.govoatext.com These models feature gradients of nutrients, oxygen, and proliferative states, offering a more predictive platform for evaluating drug efficacy compared to traditional 2D cell cultures. nih.gov While specific data on the activity of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide or its direct analogues in spheroid models is not yet available, the promising results from 2D cell line studies suggest that this would be a valuable area for future investigation.

Antiproliferative Activity of N-(3-chloro-4-fluorophenyl) Analogues

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HCT116 (Colon) | 8.50 ± 2.53 | Intrinsic Apoptosis, G2 Cell Cycle Arrest |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HT29 (Colon) | 5.80 ± 0.92 | Intrinsic Apoptosis, G2 Cell Cycle Arrest |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | SW620 (Colon) | 6.15 ± 0.37 | Intrinsic Apoptosis, G2 Cell Cycle Arrest |

The N-(3-chloro-4-fluorophenyl) scaffold has been incorporated into various molecular frameworks to explore its potential as an antimicrobial and antiparasitic agent.

A study focused on semicarbazone derivatives of N-(3-chloro-4-fluorophenyl)amine revealed promising antimicrobial activity. researchgate.net Specifically, the compound 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide was identified as a potent antibacterial agent. researchgate.net Another derivative, 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide, exhibited moderate antifungal activity. researchgate.net These findings suggest that modifications to the benzamide (B126) portion of the molecule can yield compounds with significant antimicrobial properties.

In the realm of antiparasitic research, fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles have shown notable efficacy. nih.govnih.gov One such derivative with a 3-fluorophenyl substituent demonstrated excellent activity against Leishmania major promastigotes and amastigotes, with EC50 values in the nanomolar range. nih.govnih.gov While not a direct analogue, this highlights the potential of incorporating fluorinated phenyl rings in the design of antiparasitic agents.

Antimicrobial Activity of N-(3-chloro-4-fluorophenyl) Analogues

| Compound | Activity | Notes |

|---|---|---|

| 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide | Antibacterial | Good activity |

| 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide | Antifungal | Moderate activity |

The biological activity of a compound is often mediated through its interaction with specific enzymes or receptors. Functional assays are employed to elucidate these interactions and understand the compound's mechanism of action at a molecular level.

Benzamide derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. nih.gov For example, a series of 4-methylbenzamide (B193301) derivatives were designed to target protein kinases and showed inhibitory activity against PDGFRα and PDGFRβ. nih.gov Salicylanilides, which share some structural similarities with benzamides, have been identified as inhibitors of the epidermal growth factor receptor (EGFR) protein tyrosine kinase (PTK). nih.gov

In Vivo Preclinical Efficacy Studies in Disease Models

Following promising in vitro results, the efficacy of a compound is evaluated in vivo using animal models of human diseases. These studies are critical for assessing the compound's therapeutic potential in a complex biological system.

There is currently a lack of published in vivo data regarding the efficacy of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide or its close analogues in animal models of neurological diseases such as Parkinson's disease. Future research in this area would be beneficial to explore the neuropharmacological potential of this class of compounds.

Murine xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard tool for evaluating the in vivo antitumor efficacy of new therapeutic agents. rsc.org

While in vivo studies specifically for N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide have not been reported, a study on a series of 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives, which are structurally distinct but also contain a chlorophenyl moiety, demonstrated significant tumor growth reduction in a human gastric cancer xenograft model without notable adverse side effects. rsc.org This indicates that compounds containing the chlorophenyl group can possess in vivo antitumor activity. The promising in vitro anticancer data for analogues of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide warrant further investigation of its efficacy in murine xenograft models.

Efficacy in Infectious Disease Models

Extensive literature searches did not yield specific data on the preclinical efficacy of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide in infectious disease models. However, research on structurally related N-phenylbenzamide analogues has demonstrated notable activity against various pathogens, providing context for the potential therapeutic applications of this class of compounds.

Analogues of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide have shown promising antiviral and antiparasitic properties. For instance, a series of N-phenylbenzamide derivatives were synthesized and evaluated for their in vitro activity against multiple strains of Enterovirus 71 (EV71). nih.govresearchgate.net One of the most active compounds identified was 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, which displayed significant inhibitory effects at low micromolar concentrations against all tested EV71 strains. nih.govresearchgate.net

Another analogue, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), has been investigated for its potential as an anti-Hepatitis B virus (HBV) agent. dovepress.com Studies have indicated its ability to inhibit both wild-type and drug-resistant strains of HBV. dovepress.com Furthermore, some N-phenylbenzamide derivatives have been explored for their activity against kinetoplastid parasites, with certain compounds showing efficacy in mouse models of African trypanosomiasis. nih.govacs.org

It is crucial to emphasize that these findings pertain to analogues and not to N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide itself. The specific substitution pattern of a chloro group at the 3-position and a fluoro group at the 4-position of the phenyl ring, combined with a 4-methoxybenzamide (B147235) moiety, will uniquely influence its biological activity. Without direct experimental data, the efficacy of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide in infectious disease models remains undetermined.

Table 1: Antiviral Activity of Selected N-phenylbenzamide Analogues

| Compound | Virus | Assay | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (EV71) | In vitro | 5.7 ± 0.8–12 ± 1.2 μM | nih.govresearchgate.net |

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization

No specific preclinical pharmacokinetic or pharmacodynamic data for N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide was found in the public domain. The subsequent sections on absorption, distribution, metabolic stability, and excretion pathways for this specific compound cannot be detailed based on available scientific literature. However, limited pharmacokinetic information is available for some of its analogues, which may offer general insights into the potential behavior of this class of compounds.

Absorption and Distribution Profiles

There is no available information regarding the absorption and distribution profiles of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide.

For the analogue N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), pharmacokinetic studies were mentioned in the context of its anti-HBV activity, but specific parameters for absorption and distribution were not detailed in the accessible literature. dovepress.com

Metabolic Stability and Biotransformation

Specific data on the metabolic stability and biotransformation of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide are not available.

In the study of N-phenylbenzamide derivatives as anti-HBV agents, it was noted that the alkylation of the amine group in compounds like IMB-0523 was intended to enhance metabolic stability. dovepress.com This suggests that metabolic transformation of the amine group could be a potential pathway for related compounds. The metabolic fate of the chloro, fluoro, and methoxy (B1213986) substitutions on N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide would require specific investigation.

Excretion Pathways

There is no information available detailing the excretion pathways of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide |

Computational Chemistry and Molecular Modeling for N 3 Chloro 4 Fluorophenyl 4 Methoxybenzamide Research

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide, docking simulations are employed to forecast its binding mode within the active site of a target protein, often a receptor or enzyme.

Binding mode analysis involves the detailed examination of the predicted ligand-receptor complex to understand the specific molecular interactions that stabilize the binding. For N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide, this analysis identifies key amino acid residues ("hotspots") within the target's binding pocket that are crucial for interaction.

Docking simulations on related benzamide (B126) derivatives have shown that interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.netnih.gov The amide group (-C(=O)NH-) is a common hydrogen bond donor and acceptor. The methoxy (B1213986) group (-OCH₃) can also accept hydrogen bonds, while the aromatic rings and halogen substituents engage in hydrophobic and halogen bonding interactions.

For instance, in a hypothetical docking study of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide with a protein kinase, the following interactions might be observed:

| Interaction Type | Ligand Moiety | Potential Interacting Residue (Example) |

| Hydrogen Bond | Amide N-H (Donor) | Aspartic Acid (Side Chain Carbonyl) |

| Hydrogen Bond | Amide C=O (Acceptor) | Lysine (Side Chain Amine) |

| Hydrophobic (π-π) | 4-methoxybenzamide (B147235) ring | Phenylalanine, Tyrosine, Histidine |

| Hydrophobic (π-alkyl) | 3-chloro-4-fluorophenyl ring | Leucine, Valine, Isoleucine |

| Halogen Bond | Chlorine atom | Glycine (Backbone Carbonyl Oxygen) |

This interactive table presents hypothetical binding interactions based on studies of similar compounds.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. chemrxiv.org Once a reliable docking pose for N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide is established, its binding mode and interaction profile can be used as a template. Structure-based virtual screening would then involve docking thousands to millions of candidate compounds from chemical libraries against the same target protein. The goal is to find novel molecules that mimic the key interactions of the original ligand, potentially leading to the discovery of new compounds with improved potency or different properties.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the assessment of the stability of the docked complex and provides insights into conformational changes. researchgate.net

MD simulations reveal the conformational flexibility of both N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide and its target receptor. The dihedral angles within the ligand can rotate, allowing it to adopt various shapes (conformers). The simulation tracks these changes and the corresponding adaptations in the protein's binding pocket. Analysis of the simulation trajectory, often by calculating the root-mean-square deviation (RMSD), can indicate whether the ligand remains stably bound in its initial predicted pose or if it shifts to other stable or unstable conformations. nih.gov A stable ligand-protein complex is often characterized by a low and steady RMSD value over the course of the simulation.

| Simulation Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, CHARMM | Describes the potential energy of the system. |

| Simulation Time | 100-500 nanoseconds | To observe significant conformational changes. |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the effect of the aqueous environment. |

| Temperature & Pressure | 300 K, 1 atm | Mimics physiological conditions. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis | To quantify stability, flexibility, and interactions. |

This interactive table outlines typical parameters for an MD simulation study.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide. researchgate.net Unlike molecular mechanics methods used in docking and MD, DFT provides a more fundamental description of the electronic structure.

These calculations can determine a range of molecular properties, including:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule. chemrxiv.org

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability. prensipjournals.com

Atomic Charges: DFT can calculate the partial charge on each atom, which is useful for parameterizing force fields used in MD simulations and for understanding electrostatic interactions.

| Calculated Property | Significance for N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide |

| HOMO-LUMO Energy Gap | Indicates electronic stability and chemical reactivity. |

| Molecular Electrostatic Potential | Identifies sites for potential hydrogen bonding and other electrostatic interactions. |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and binding. |

| Atomic Partial Charges | Provides detailed insight into the charge distribution for understanding intermolecular forces. |

This interactive table summarizes key properties derived from DFT calculations and their relevance.

These quantum mechanical insights complement the classical simulations by providing a deeper understanding of the intrinsic electronic features of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide that govern its interactions with biological targets.

Electronic Structure and Reactivity Predictions

Computational quantum chemistry, particularly methods rooted in Density Functional Theory (DFT), is instrumental in elucidating the electronic characteristics of molecules like N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide. nih.govsemanticscholar.org These calculations can map the electron density distribution, identify molecular orbitals, and predict various reactivity descriptors. orientjchem.orgnih.gov

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap generally suggests higher reactivity. scispace.com For substituted benzamides, the distribution of HOMO and LUMO is typically spread across the aromatic rings and the amide linkage, indicating that charge transfer can occur throughout the conjugated system of the molecule. scispace.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide, the oxygen atom of the carbonyl group and the methoxy group are expected to be regions of negative potential, making them likely sites for electrophilic attack. Conversely, the amide proton (N-H) would represent a region of positive potential.

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. orientjchem.orgmdpi.com These include electronegativity, chemical hardness, and the global electrophilicity index, which can help in comparing the reactivity of different benzamide derivatives. orientjchem.org For instance, studies on similar chlorinated phenyl-benzamides have shown that the number and position of chlorine atoms significantly alter the electronic band gap and dielectric constant of the material. tandfonline.comresearchgate.net

Table 1: Predicted Electronic and Reactivity Properties This table presents a combination of predicted properties for N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide and typical values for related benzamides derived from computational studies. Specific experimental or calculated values for all parameters for this exact compound are not widely available in the literature.

| Property/Descriptor | Predicted Value/Typical Range for Benzamides | Significance |

|---|---|---|

| HOMO Energy | -8.5 to -9.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~3.5 to 5.0 eV | Correlates with chemical stability and reactivity. scispace.com |

| Dipole Moment | 2.0 - 4.0 Debye | Measures overall molecular polarity. |

| Electronegativity (χ) | ~4.0 - 5.0 eV | Measures the power of an atom/group to attract electrons. |

| Chemical Hardness (η) | ~1.7 - 2.5 eV | Measures resistance to charge transfer. mdpi.com |

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure (conformation) of a molecule and how it interacts with biological targets like proteins. nih.govacs.org For N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide, several types of NCIs are significant.

Hydrogen Bonding: The amide group (-CONH-) is a classic motif for hydrogen bonding. The nitrogen atom acts as a hydrogen bond donor (N-H), while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. nih.gov These interactions are fundamental in how benzamide derivatives bind to the active sites of enzymes. researchgate.netmdpi.com Molecular docking studies on various benzamide inhibitors consistently show hydrogen bonds forming between the amide group and amino acid residues in the target protein. mdpi.comdergipark.org.trresearchgate.net

Halogen Bonding: The chlorine and fluorine atoms on the phenyl ring can participate in halogen bonding, where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site. While weaker than typical hydrogen bonds, these interactions can be highly directional and contribute to binding affinity and selectivity.

π-Interactions: The two aromatic rings in the molecule are capable of engaging in π-π stacking (interactions between the faces of the rings) and C-H···π interactions (where a C-H bond points towards the face of a ring). These dispersion forces are crucial for the stability of protein-ligand complexes. rsc.org

Computational tools like Non-Covalent Interaction (NCI) plots and Quantum Theory of Atoms in Molecules (QTAIM) can be used to visualize and quantify these weak interactions. mdpi.comrsc.orgresearchgate.net Such analyses can reveal, for example, intramolecular hydrogen bonds that might influence the molecule's preferred conformation. nih.govresearchgate.net Studies on ortho-substituted benzamides have shown that substituents like fluorine can form intramolecular hydrogen bonds with the amide proton, affecting the rigidity of the molecular backbone. nih.gov

Table 2: Potential Non-Covalent Interactions in N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide

| Interaction Type | Potential Donor/Acceptor Sites on the Molecule | Significance in Molecular Recognition |

|---|---|---|

| Hydrogen Bond (Donor) | Amide N-H group | Key interaction for binding to protein active sites. nih.gov |

| Hydrogen Bond (Acceptor) | Carbonyl oxygen, Methoxy oxygen, Fluorine atom | Orients the molecule within a binding pocket. |

| Halogen Bond | Chlorine atom, Fluorine atom | Contributes to binding affinity and selectivity. |

| π-π Stacking | 4-methoxyphenyl (B3050149) ring, 3-chloro-4-fluorophenyl ring | Stabilizes complexes with aromatic amino acid residues. rsc.org |

| Hydrophobic Interactions | Aromatic rings | Important for entering and fitting into hydrophobic pockets of proteins. mdpi.com |

Cheminformatics and Data Mining in Benzamide Chemical Space

Cheminformatics provides the tools to navigate and analyze the vast "chemical space" of possible molecules. nih.gov The benzamide scaffold is a common feature in many biologically active compounds, making the benzamide chemical space a rich area for drug discovery. nih.govmdpi.com

Data mining and cheminformatics approaches are used to explore libraries of benzamide derivatives to identify patterns and build quantitative structure-activity relationship (QSAR) models. nih.govrsc.org These models use computational descriptors (representing physicochemical properties, topology, and shape) to predict the biological activity of novel, unsynthesized compounds. scispace.com This allows researchers to prioritize the synthesis of molecules that are most likely to be active, saving time and resources. broadinstitute.org

The exploration of benzamide chemical space often involves:

Library Design and Diversity Analysis: Creating virtual libraries of benzamide derivatives by systematically modifying substituents on the aromatic rings. nih.gov Cheminformatics tools are then used to assess the diversity of these libraries in terms of their physicochemical properties and molecular shapes to ensure broad coverage of the relevant chemical space. know-todays-news.comresearchgate.net

Scaffold Hopping and Similarity Searching: Identifying other molecular scaffolds that can mimic the shape and electronic properties of the benzamide core to discover novel classes of compounds with similar biological activities.

Predictive Modeling (QSAR): Analyzing a set of benzamides with known activities to build statistical models that correlate molecular features with potency. nih.gov For example, a QSAR study might reveal that electron-withdrawing groups at a certain position on the phenyl ring increase inhibitory activity against a specific target. acs.org Studies on benzamide and picolinamide (B142947) derivatives have shown that the position of substituents significantly influences their inhibitory activity and selectivity. tandfonline.com

By applying these data-driven methods, researchers can gain a deeper understanding of the structure-activity relationships governing the bioactivity of benzamide derivatives, including N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide, and rationally design new compounds with improved properties. acs.org

Future Directions and Translational Perspectives in N 3 Chloro 4 Fluorophenyl 4 Methoxybenzamide Research

Development of Advanced Analogues with Improved Potency and Selectivity

The development of analogues of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide is a critical next step. The core structure presents multiple opportunities for modification to enhance biological activity and target selectivity. Strategic alterations to the chloro and fluoro substituents on the phenyl ring, as well as modifications to the methoxy (B1213986) group on the benzamide (B126) portion, could significantly influence the compound's properties. For instance, related N-phenylbenzamide derivatives have shown that substitutions on the phenyl rings can modulate activity against various biological targets.

Future research should focus on creating a library of analogues and screening them for specific biological activities. This approach, common in medicinal chemistry, allows for the establishment of structure-activity relationships (SAR), which are crucial for optimizing lead compounds.

Table 1: Potential Analogue Modifications and Rationale

| Modification Site | Proposed Change | Rationale for Improved Potency/Selectivity |

| 3-chloro position | Substitution with other halogens (Br, I) or electron-withdrawing groups (CF3) | To explore the impact of halogen bonding and electronic effects on target interaction. |

| 4-fluoro position | Replacement with H, Cl, or CH3 | To assess the role of the fluorine atom in binding and metabolic stability. |

| 4-methoxy group | Conversion to ethoxy, isopropoxy, or hydroxyl groups | To investigate the influence of steric bulk and hydrogen bonding potential on affinity. |

| Benzamide linker | Introduction of conformational constraints | To lock the molecule into a bioactive conformation and improve binding affinity. |

Exploration of Novel Therapeutic Indications and Biological Targets

The broader class of benzamides exhibits a wide range of biological activities, including antiviral, antiparasitic, and kinase inhibitory effects. A key future direction is to screen N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide and its future analogues against a diverse panel of biological targets. High-throughput screening campaigns against cancer cell lines, various pathogens, and specific enzyme families could uncover novel therapeutic applications. For example, some N-phenylbenzamide derivatives have been investigated for their ability to increase intracellular levels of APOBEC3G, a protein with antiviral activity, suggesting a potential avenue for anti-HBV or anti-HIV research. nih.gov

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide, future studies should incorporate "omics" technologies. nih.gov Transcriptomics (RNA sequencing), proteomics, and metabolomics can provide a global view of the cellular changes induced by the compound. nih.gov This systems-level data can help identify the compound's mechanism of action, uncover off-target effects, and reveal biomarkers for its activity. nih.govnih.gov For instance, if the compound shows anti-proliferative effects in a cancer cell line, proteomics could identify the specific signaling pathways that are disrupted.

Application as Chemical Probes for Biological Pathway Elucidation

A well-characterized analogue of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide with high potency and selectivity for a specific biological target could be developed into a chemical probe. Chemical probes are invaluable tools for dissecting complex biological pathways. By attaching a fluorescent tag or a reactive group for affinity chromatography, researchers could use such a probe to visualize the target protein within cells, identify its binding partners, and elucidate its function in health and disease.

Synergistic Research Strategies for Combination Approaches

Once a primary biological activity is identified for N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide or its analogues, exploring its potential in combination therapies will be a crucial translational step. For example, if the compound is found to have modest anticancer activity, it could be tested in combination with existing chemotherapeutic agents to look for synergistic effects. This could potentially lead to more effective treatment regimens with reduced side effects. The rationale for combination therapy lies in targeting multiple pathways simultaneously to overcome drug resistance and enhance therapeutic efficacy.

Q & A

Q. What safety protocols are critical when handling halogenated benzamides in the laboratory?

- Use fume hoods for synthesis, PPE (gloves, goggles) to prevent dermal exposure, and waste disposal compliant with OSHA guidelines . Chlorinated byproducts require neutralization before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.